molecular formula C22H23N3O2 B2705980 1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline CAS No. 2379950-41-9

1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline

Cat. No.: B2705980
CAS No.: 2379950-41-9
M. Wt: 361.445
InChI Key: XTIJPCPZHYDNOD-UHFFFAOYSA-N
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Description

1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline is a complex organic compound with a molecular formula of C22H23N3O2 This compound is notable for its unique structure, which includes an isoquinoline moiety, a piperidine ring, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of isoquinoline derivatives with piperidine and pyridine derivatives under specific conditions. For instance, a Buchwald–Hartwig arylamination reaction can be employed, followed by nucleophilic aromatic substitution . The reaction conditions often require the use of catalysts, such as palladium complexes, and bases like sodium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-5-4-11-24-21(16)27-15-17-9-13-25(14-10-17)22(26)20-19-7-3-2-6-18(19)8-12-23-20/h2-8,11-12,17H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIJPCPZHYDNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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